molecular formula C7H4Cl2N2 B13667382 4,6-Dichloro-5-methylnicotinonitrile

4,6-Dichloro-5-methylnicotinonitrile

Cat. No.: B13667382
M. Wt: 187.02 g/mol
InChI Key: UNQPBYGYWFFDJR-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-methylnicotinonitrile is an organic compound with the molecular formula C7H4Cl2N2 It is a derivative of nicotinonitrile, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-methylnicotinonitrile typically involves the chlorination of 4-methylnicotinonitrile. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_6\text{N}_2 + 2\text{SOCl}_2 \rightarrow \text{C}_7\text{H}_4\text{Cl}_2\text{N}_2 + 2\text{HCl} + \text{SO}_2 ]

Industrial Production Methods: For large-scale production, the process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and concentration of reagents, are optimized to maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-methylnicotinonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Triethylamine (Et3N) is commonly used as a base in these reactions.

    Reduction: Reactions are typically carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Oxidation: Reactions are performed in aqueous or alcoholic solutions under reflux conditions.

Major Products:

Scientific Research Applications

4,6-Dichloro-5-methylnicotinonitrile has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-methylnicotinonitrile involves its interaction with specific molecular targets. The chlorine atoms and nitrile group allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with nucleophilic sites on proteins and nucleic acids .

Comparison with Similar Compounds

  • 2,6-Dichloro-4-methylnicotinonitrile
  • 2,6-Dichloro-4-(trifluoromethyl)pyridine

Comparison: 4,6-Dichloro-5-methylnicotinonitrile is unique due to the position of its substituents, which influence its reactivity and interaction with other molecules.

Properties

Molecular Formula

C7H4Cl2N2

Molecular Weight

187.02 g/mol

IUPAC Name

4,6-dichloro-5-methylpyridine-3-carbonitrile

InChI

InChI=1S/C7H4Cl2N2/c1-4-6(8)5(2-10)3-11-7(4)9/h3H,1H3

InChI Key

UNQPBYGYWFFDJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN=C1Cl)C#N)Cl

Origin of Product

United States

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